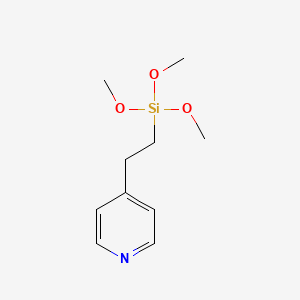
2-(4-Pyridylethyl)trimethoxysilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pyridylethyl)trimethoxysilane (2-(4-PETMS) is an organosilicon compound used in various scientific research applications. It is a colorless, volatile liquid with a pleasant odor. It is a member of the family of compounds known as organosilanes, which are compounds containing silicon and organic groups. 2-(4-PETMS) is used in a variety of research applications, such as synthesis, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
2-(4-PETMS) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a model compound in physiology. It is also used in the synthesis of polymers, in the study of enzyme-catalyzed reactions, and in the study of chemical reactions in general.
Wirkmechanismus
2-(4-PETMS) acts as a catalyst in biochemistry and physiology. It is believed to facilitate the formation of covalent bonds between molecules, which can then be used to catalyze reactions. This process is known as catalysis, and is essential for the proper functioning of many biochemical processes.
Biochemical and Physiological Effects
2-(4-PETMS) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of enzyme-catalyzed reactions, and to increase the efficiency of metabolic processes. It has also been shown to increase the activity of certain enzymes, and to modulate the activity of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-PETMS) has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a low toxicity. On the other hand, it is volatile and can easily evaporate, and it is also slightly flammable.
Zukünftige Richtungen
The future directions for the use of 2-(4-PETMS) are numerous. It could be used in the synthesis of new polymers and other materials, as well as in the development of new catalysts for biochemistry and physiology. It could also be used in the study of enzyme-catalyzed reactions, and in the development of new drugs and treatments. Additionally, it could be used in the study of chemical reactions in general, and in the development of new analytical techniques. Finally, it could be used in the study of the physiological effects of environmental pollutants, and in the development of new environmental monitoring techniques.
Synthesemethoden
2-(4-PETMS) is synthesized by a reaction between 4-pyridineethanol and trimethoxysilane. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out in an aqueous solution. The reaction yields 2-(4-PETMS) and the by-product 4-pyridineethanol.
Eigenschaften
IUPAC Name |
trimethoxy(2-pyridin-4-ylethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-6-10-4-7-11-8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWZDPPVTXQKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=NC=C1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502645 |
Source


|
| Record name | 4-[2-(Trimethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trimethoxysilyl)ethyl]pyridine | |
CAS RN |
73324-70-6 |
Source


|
| Record name | 4-[2-(Trimethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

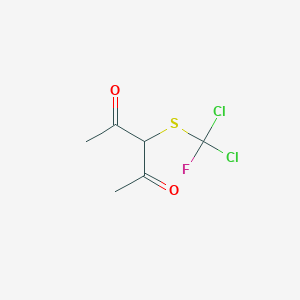





![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)
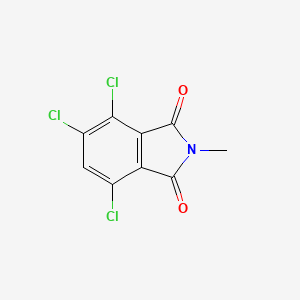


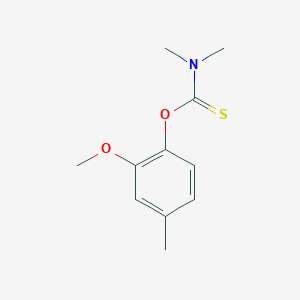
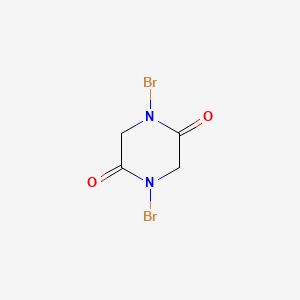
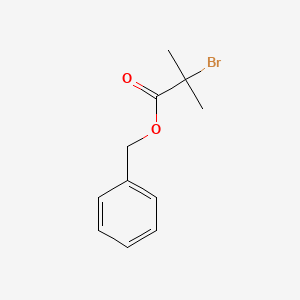
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)